
6-Bromo-2-methylquinoline
Overview
Description
6-Bromo-2-methylquinoline is an organic compound with the molecular formula C10H8BrN. It is a derivative of quinoline, characterized by the presence of a bromine atom at the 6th position and a methyl group at the 2nd position on the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methylquinoline can be achieved through several methods. One common approach involves the bromination of 2-methylquinoline. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield. The purification process involves recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Reaction Mechanisms
The mechanisms involved in the reactions leading to the formation of 6-bromo-2-methylquinoline typically include:
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Nucleophilic Attack : The nitrogen atom in the amine acts as a nucleophile, attacking the electrophilic carbon of the aldehyde or ketone.
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Cyclization : Following the formation of an intermediate, cyclization occurs, often facilitated by heat or catalytic conditions, resulting in the formation of the quinoline ring.
Key Reaction Conditions
The following table summarizes key reaction conditions for synthesizing this compound:
Synthesis Method | Reactants | Catalyst/Conditions | Yield (%) |
---|---|---|---|
Doebner-Von Miller Reaction | Amine + Aldehyde | Ag(I)-exchanged montmorillonite K10; 120°C for 3 hours | ~81% |
Knorr Synthesis | β-keto ester + 4-bromoaniline | Heat; specific solvent systems | Varies |
Pharmaceutical Development
This compound is extensively utilized as an intermediate in synthesizing various pharmaceuticals, particularly those targeting bacterial infections and cancer therapies. Its unique structural features allow for modifications that enhance pharmacological properties.
Material Science
The compound is also employed in developing advanced materials, including polymers and coatings, where its properties can improve durability and performance.
Environmental Monitoring
Due to its chemical properties, this compound can be used in detecting pollutants and environmental contaminants, aiding in sensor development for monitoring air and water quality .
Solubility Studies
Recent studies have investigated the solubility of this compound in various solvents at different temperatures. The solubility data are crucial for optimizing reaction conditions in synthetic processes.
Solubility Data
The following table presents solubility data for this compound in selected solvents at a temperature of 323.15 K:
Solvent | Solubility (mole fraction) |
---|---|
Toluene | |
Ethyl Acetate | |
Acetone | |
Acetonitrile | |
DMF | |
Methanol | |
Water |
These results indicate that toluene is the most effective solvent for dissolving this compound under the studied conditions .
Scientific Research Applications
Medicinal Chemistry Applications
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Neuropathic Pain Treatment:
Recent studies have investigated the efficacy of 6-bromo-2-methylquinoline derivatives as potential modulators for metabotropic glutamate receptor 1 (mGluR1). In a study involving the synthesis of various 2-substituted quinolines, it was found that certain derivatives exhibited significant inhibitory activity against mGluR1, which is crucial for developing treatments for neuropathic pain . -
Antimicrobial Activity:
The compound has shown promise in antimicrobial applications. Certain derivatives have been evaluated for their ability to inhibit bacterial growth, indicating potential use in developing new antibiotics . -
Cancer Research:
Compounds derived from this compound have been studied for their cytotoxic effects against various cancer cell lines. For instance, some derivatives demonstrated significant activity against HepG2 liver cancer cells, suggesting their utility in cancer therapeutics .
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis. It can be utilized in various reactions to create complex molecular structures:
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Synthesis of Quinoline Derivatives:
The compound can undergo palladium-catalyzed coupling reactions to introduce various functional groups, expanding its utility in synthesizing diverse quinoline derivatives . -
Reactions with Amines:
The reactivity of this compound allows it to participate in nucleophilic substitution reactions with amines, leading to the formation of novel aminoquinoline compounds .
Case Study 1: Synthesis and Evaluation of mGluR1 Antagonists
In a systematic study on the synthesis of 2-amino and 2-methoxyquinolines, researchers synthesized a series of compounds based on this compound and evaluated their antagonistic activities against mGluR1. Compound 13c was highlighted for its effectiveness in reducing mechanical allodynia in rat models, showcasing its potential as a lead compound for neuropathic pain treatment .
Case Study 2: Antimicrobial Evaluation
A study focused on the antimicrobial properties of several derivatives derived from this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. This research underscores the compound's potential in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylquinoline depends on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. For instance, it can inhibit DNA synthesis by intercalating into the DNA structure or by inhibiting topoisomerase enzymes . The bromine atom and the quinoline ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
6-Bromoquinoline: Lacks the methyl group at the 2nd position.
2-Methylquinoline: Lacks the bromine atom at the 6th position.
7-Bromo-2-methylquinoline: Has the bromine atom at the 7th position instead of the 6th
Uniqueness: 6-Bromo-2-methylquinoline is unique due to the specific positioning of the bromine and methyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields .
Biological Activity
6-Bromo-2-methylquinoline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and potential applications based on various research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 222.08 g/mol. The compound features a bromine atom at the 6-position of the quinoline ring, which enhances its reactivity compared to other derivatives. The structure includes a fused bicyclic system comprising both a benzene and a pyridine ring, contributing to its unique chemical behavior and biological activity .
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound and its derivatives demonstrate activity against various bacteria and fungi. Its effectiveness against microbial pathogens suggests potential applications in treating infections.
- Cytotoxic Effects : In vitro studies have reported that certain derivatives of this compound exhibit cytotoxic activity against cancer cell lines, indicating potential as an anticancer agent .
- Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial in drug metabolism. This inhibition could have implications for drug interactions and metabolic pathways in pharmacology .
The biological activity of this compound is attributed to its interactions with various molecular targets:
- Enzyme Interactions : The bromine atom can participate in halogen bonding, enhancing binding affinity to target proteins. This interaction can modulate the activity of enzymes involved in metabolic processes.
- Thiol Group Reactivity : In derivatives like this compound-4-thiol, the thiol group can form covalent bonds with cysteine residues in proteins, influencing enzyme function and signaling pathways.
Synthesis Methods
Synthesis of this compound can be achieved through several methods:
- Friedländer Reaction : This method involves heating aniline with a haloaromatic compound (such as 6-bromonitrobenzene) in the presence of a Lewis acid catalyst. This reaction is commonly used for synthesizing quinoline derivatives.
- Knorr Synthesis : A variation involving condensation reactions between β-keto esters and bromoanilines, leading to the formation of quinoline derivatives with varying substituents .
Table: Summary of Biological Activities
Case Study: Anticancer Properties
A study investigated the cytotoxic effects of several this compound derivatives on MCF-7 breast cancer cells. The results indicated that some derivatives were significantly more potent than conventional chemotherapeutics, suggesting their potential as novel anticancer agents .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-bromo-2-methylquinoline, and how do reaction conditions influence yield and purity?
- Methodology :
- Classical synthesis : Condensation of p-bromoaniline with methyl pyruvate using Bi(OTf)₃ as a Lewis acid under microwave irradiation (yield: 81%, purity confirmed by TLC and recrystallization) .
- Transition-metal catalysis : Ruthenium- or cobalt-catalyzed C–H functionalization for regioselective bromination, validated by HR-MS (C₁₀H₈NCl, m/z 177.0341) and IR spectroscopy (3050 cm⁻¹ for aromatic C–H) .
- Key variables : Catalyst loading (e.g., 5 mol% Bi(OTf)₃), solvent (acetonitrile), and microwave heating duration (7 hours) .
Q. How is this compound structurally characterized, and what spectral benchmarks are critical for validation?
- Methodology :
- IR spectroscopy : Peaks at 1597 cm⁻¹ (C=N stretch) and 830 cm⁻¹ (C–Br vibration) confirm the quinoline core and bromine substitution .
- Mass spectrometry : Base peak at m/z 177 (C₁₀H₈NCl⁺) with fragmentation patterns (e.g., m/z 162 via methyl loss) .
- X-ray crystallography : Screw-boat conformation of the dihydroquinoline intermediate (puckering parameters: θ = 129.2°, φ = -162.6°) .
Q. What solubility data exist for this compound in organic solvents, and how can these inform experimental design?
- Methodology :
- Solubility profiles : Measured in 10 monosolvents (e.g., ethanol, DMSO) and 4 binary blends (278.15–323.15 K) using gravimetric methods. Data fitted to Apelblat and NRTL models for predictive accuracy .
- Key findings : Highest solubility in DMSO (0.12 mol·L⁻¹ at 298 K), critical for reaction solvent selection or crystallization .
Advanced Research Questions
Q. How do catalytic mechanisms differ between Lewis acid (Bi(OTf)₃) and transition-metal (Ru/Co) systems in synthesizing this compound derivatives?
- Methodology :
- Bi(OTf)₃ : Facilitates imine formation via Brønsted acid activation, evidenced by kinetic studies showing rate dependence on proton concentration .
- Ru/Co catalysts : Operate through chelation-assisted C–H bond activation, supported by DFT calculations showing lower activation energy for bromination at the 6-position .
- Contradictions : Bi(OTf)₃ gives higher yields for small-scale synthesis, while Ru/Co systems enable scalability but require inert atmospheres .
Q. What contradictions exist in reported spectral data for this compound, and how can researchers resolve them?
- Methodology :
- Discrepancies : Variations in IR peak intensities (e.g., 1468 cm⁻¹ for C–C stretching) due to crystallinity differences .
- Resolution : Cross-validate with NMR (¹H/¹³C) and HR-MS; compare against literature standards (e.g., C. Ramesh et al., 2010) .
Q. How can the dihydroquinoline intermediate (e.g., dimethyl 6-bromo-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate) be optimized for downstream functionalization?
- Methodology :
- Crystallography-guided design : Intermolecular N–H⋯O hydrogen bonds (2.89 Å) stabilize the intermediate, enabling regioselective oxidation to the quinoline .
- Derivatization : Introduce ferrocenyl groups via Suzuki-Miyaura coupling (e.g., 6-bromo-2-ferrocenylquinoline, 81% yield) using Pd(OAc)₂/XPhos .
Q. What role does solvent polarity play in the solubility and reactivity of this compound in cross-coupling reactions?
- Methodology :
- Solvent screening : Polar aprotic solvents (DMF, NMP) enhance solubility (>0.1 M) and stabilize Pd catalysts in Heck couplings .
- Kinetic studies : Correlate dielectric constant (ε) with reaction rate (k = 0.45 h⁻¹ in DMF vs. 0.12 h⁻¹ in toluene) .
Q. Methodological Challenges and Solutions
Q. Why do discrepancies arise in melting point reports for this compound (101–105°C vs. 379–381 K), and how should researchers address this?
- Analysis :
- Purity factors : Impurities (e.g., residual Bi(OTf)₃) depress melting points. Purify via column chromatography (silica gel, EtOAc/hexane) .
- Polymorphism : Recrystallize from pentane/ethyl acetate (70:30) to isolate the thermodynamically stable form .
Q. How can researchers reconcile contradictory biological activity data for this compound derivatives?
- Methodology :
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., 6-bromo vs. 6-chloro derivatives) on antifungal IC₅₀ values (e.g., 3.2 μM for 6-bromo-4-chloroquinoline) .
- Standardize assays : Use consistent cell lines (e.g., Candida albicans ATCC 10231) and solvent controls (DMSO ≤0.1%) .
Q. What strategies improve the regioselectivity of bromination in 2-methylquinoline derivatives?
- Methodology :
- Directing groups : Install –COOH or –CONHR groups at C-3 to steer bromination to C-6, validated by X-ray of intermediates .
- Microwave optimization : Reduce side products (e.g., dibrominated species) by limiting irradiation time (<8 hours) .
Properties
IUPAC Name |
6-bromo-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRYQSKJZVQJAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335100 | |
Record name | 6-Bromo-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877-42-9 | |
Record name | 6-Bromo-2-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoline, 6-bromo-2-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.147 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-Bromo-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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